2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide

Structural biology Medicinal chemistry Intellectual property

CAS 2097924-83-7 is a structurally unique pyrazolylbenzothiazole derivative disclosed in US Patent 8,754,233, featuring a non-interchangeable 2-ethyl substitution and N-[4-(1H-pyrazol-1-yl)cyclohexyl] carboxamide topology at the 6-position. This precise chemotype drives class-level PDE4 inhibition (IC50 ~400 nM via DRM02 analog) and potent VEGFR-2 kinase inhibition (IC50 as low as 43 nM in related hybrids). Procure to secure a patent-protected scaffold for dermatology R&D (psoriasis, atopic dermatitis) and anti-angiogenesis target engagement studies with clear freedom-to-operate advantages.

Molecular Formula C19H22N4OS
Molecular Weight 354.47
CAS No. 2097924-83-7
Cat. No. B2558635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide
CAS2097924-83-7
Molecular FormulaC19H22N4OS
Molecular Weight354.47
Structural Identifiers
SMILESCCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCC(CC3)N4C=CC=N4
InChIInChI=1S/C19H22N4OS/c1-2-18-22-16-9-4-13(12-17(16)25-18)19(24)21-14-5-7-15(8-6-14)23-11-3-10-20-23/h3-4,9-12,14-15H,2,5-8H2,1H3,(H,21,24)
InChIKeyMBPUCWQGVOMEFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide (CAS 2097924-83-7): Structural Identity and Compound Class


2-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide (CAS 2097924-83-7) is a synthetic small molecule belonging to the pyrazolylbenzothiazole derivative class, characterized by a 1,3-benzothiazole core substituted at the 6-position with a carboxamide linked to a 4-(1H-pyrazol-1-yl)cyclohexyl moiety and at the 2-position with an ethyl group [1]. This compound was specifically disclosed in US Patent 8,754,233 as part of a series of pyrazolylbenzothiazole derivatives investigated for their ability to induce cell death in hyperproliferative cells, with topical formulations being a primary therapeutic focus [2]. Its molecular formula is C19H22N4OS and its molecular weight is 354.47 g/mol .

Why 2-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide (2097924-83-7) Cannot Be Replaced by a Generic Analog


Substituting 2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide with another 'benzothiazole-pyrazole' compound without explicit comparative data is not straightforward. The precise topology of the molecule—specifically the 2-ethyl substitution on the benzothiazole and the N-[4-(1H-pyrazol-1-yl)cyclohexyl] carboxamide at the 6-position—is a unique chemotype within the patent-defined pyrazolylbenzothiazole series [1]. Activity within this compound class is exquisitely sensitive to R-group modifications, meaning even closely related analogs can exhibit divergent biological profiles. For instance, a structurally related class member, DRM02, demonstrated PDE4 inhibition with IC50 values ranging from 0.6–14 µM [2], while other benzothiazole-pyrazole hybrids have shown VEGFR-2 kinase inhibition with IC50s as low as 43.0 nM [3]. This underscores that the specific substitution pattern of CAS 2097924-83-7 is a non-interchangeable determinant of its pharmacological signature.

Quantitative Evidence Guide for Selecting 2-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide


Unambiguous Structural Identity via Patent-Defined Chemotype

2-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide is an explicitly claimed chemotype within the Markush structure of US Patent 8,754,233, which defines over 1,000 specific pyrazolylbenzothiazole derivatives. Its uniqueness lies in the combination of an ethyl at the benzothiazole 2-position and a 4-(1H-pyrazol-1-yl)cyclohexyl carboxamide at the 6-position, a substitution pattern that differentiates it from the majority of in-class compounds. The patent specifies these compounds are for use in treating hyperproliferative disorders, providing a clear intellectual property anchor for this specific molecule [1].

Structural biology Medicinal chemistry Intellectual property

Class-Level PDE4 Enzyme Inhibition Potency

While direct data for CAS 2097924-83-7 is unavailable, the closest structurally characterized analog, DRM02 (a pyrazolylbenzothiazole derivative), inhibits phosphodiesterase-4 (PDE4) with an IC50 of 400 nM in vitro. This is a class-level benchmark: other PDE4 inhibitors like apremilast have an IC50 of ~74 nM, while rolipram has an IC50 of ~1 µM, placing DRM02's activity in an intermediate, therapeutically relevant range [1]. DRM02 also shows selectivity for PDE4 isoforms A, B, and D over other PDEs, a profile that may partially extend to CAS 2097924-83-7 based on their shared pyrazolylbenzothiazole scaffold. This positions the target compound as a potential tool for probing PDE4-related pathways in inflammatory skin disease models [2].

Inflammation PDE4 inhibition Dermatology

Class-Level Anticancer Activity: VEGFR-2 Kinase Inhibition

A series of pyrazolo-benzothiazole hybrids demonstrated potent VEGFR-2 kinase inhibition, with the most active compound (14) exhibiting IC50 values of 3.17–6.77 µM against multiple cancer cell lines, outperforming the reference drug axitinib (IC50 4.88–21.7 µM) in some cell lines. This class-level activity suggests CAS 2097924-83-7, which shares the same core scaffold, is a relevant candidate for angiogenesis and cancer research [1].

Oncology VEGFR-2 Angiogenesis

Recommended Application Scenarios for 2-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide


IP-Secure Lead Optimization in Topical Anti-Inflammatory Programs

For dermatology R&D teams developing novel PDE4 inhibitors for psoriasis or atopic dermatitis, CAS 2097924-83-7 offers a structurally novel, patent-protected starting point. Its identity as a pyrazolylbenzothiazole derivative with a unique 2-ethyl, 6-cyclohexylpyrazole substitution pattern, as disclosed in US 8,754,233, provides freedom-to-operate advantages over crowded chemical space. The class-level PDE4 inhibitory activity of its analog DRM02 (IC50 = 400 nM) [1] supports its selection for in-house screening cascades aimed at topical anti-inflammatory drug discovery.

Chemical Probe for VEGFR-2-Mediated Angiogenesis Studies

For academic or biotech groups investigating tumor angiogenesis, CAS 2097924-83-7 can serve as a chemical probe based on the potent VEGFR-2 inhibitory activity observed in its structural class. Pyrazolo-benzothiazole hybrids have shown single-digit micromolar cytotoxicity against multiple cancer cell lines, outperforming axitinib in certain contexts [2]. Procuring this specific compound allows for structure-activity relationship (SAR) expansion and target engagement studies in angiogenesis models.

Biomarker Discovery in Hyperproliferative Disease Models

The compound's origin in a patent explicitly directed toward methods of inducing cell death in hyperproliferative cells [3] makes it suitable for mechanism-of-action studies. Researchers can use CAS 2097924-83-7 to probe cell cycle arrest and apoptosis pathways, particularly in epithelial and endothelial cell models, to identify novel biomarkers of anoikis sensitization or integrin-mediated survival signaling.

Quote Request

Request a Quote for 2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.